5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid
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Overview
Description
5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. The compound consists of a pyrazole ring substituted with a methoxypyridinyl group and a carboxylic acid group, making it a versatile molecule for chemical reactions and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out in aqueous or organic solvents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the pyrazole or pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenated derivatives and organometallic reagents are frequently employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce alcohols or aldehydes.
Scientific Research Applications
5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme activity and protein interactions.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific biological pathways.
Industry: It is utilized in the development of agrochemicals and materials science for creating novel polymers and coatings
Mechanism of Action
The mechanism of action of 5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites, modulating the activity of the target protein and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full potential .
Comparison with Similar Compounds
Similar Compounds
2-Methoxypyridine-4-carboxylic acid: Shares the pyridine ring but lacks the pyrazole moiety.
2-Methylpyrazole-3-carboxylic acid: Contains the pyrazole ring but does not have the methoxypyridinyl group.
Uniqueness
5-(2-Methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid is unique due to the combination of its structural elements, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for diverse scientific investigations .
Properties
IUPAC Name |
5-(2-methoxypyridin-4-yl)-2-methylpyrazole-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c1-14-9(11(15)16)6-8(13-14)7-3-4-12-10(5-7)17-2/h3-6H,1-2H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOGJLHPLXLOAQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC(=NC=C2)OC)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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